molecular formula C21H31N3O3 B14784687 Benzyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate

Benzyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate

Cat. No.: B14784687
M. Wt: 373.5 g/mol
InChI Key: SDSZNAXTTFNFFY-UHFFFAOYSA-N
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Description

Benzyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of microreactors can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "Benzyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate)":

Note: The search results primarily discuss a related compound, Benzyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(methyl)carbamate, as well as other similar compounds. Information on these related compounds is provided below, as well as CAS numbers for related compounds with a cyclopropyl group.

Scientific Research Applications

Benzyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(methyl)carbamate has applications in several scientific research areas:

  • Chemistry: It serves as a building block in synthesizing more complex molecules.
  • Biology: It is studied for its potential role in enzyme inhibition and protein binding.
  • Medicine: It is investigated for potential therapeutic effects, including anti-inflammatory and analgesic properties.
  • Industry: It is utilized in developing novel materials and chemical processes.

Related Compounds

Similar compounds include Methyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester and Methyl-®-pyrrolidin-3-yl-carbamic acid benzyl ester.

Benzyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(methyl)carbamate is unique due to its specific stereochemistry and functional groups, giving it distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for research and development.

CAS Numbers for related compounds

  • Benzyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(isopropyl)carbamate: CAS No. 1354026-38-2
  • Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate: CAS No. 1401668-45-8
  • Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate: CAS No. 1354033-44-5

Mechanism of Action

The mechanism of action of Benzyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamates and amino acid derivatives with comparable structures. Examples include:

  • Benzyl (pyrrolidin-2-ylmethyl)carbamate
  • Cyclopropyl carbamates

Uniqueness

What sets Benzyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Benzyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate is a complex organic compound with significant potential in pharmacology and medicinal chemistry. Its unique structural features include a benzyl group, a pyrrolidine ring, and a carbamate moiety, which contribute to its biological activity.

  • Molecular Formula : C18H27N3O3
  • Molecular Weight : 333.43 g/mol
  • CAS Number : 1401665-68-6

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications, particularly in enzyme inhibition and protein binding.

The compound's mechanism of action primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to either the active site or an allosteric site, thus preventing substrate binding or catalysis. Additionally, it may modulate signal transduction pathways through receptor interactions .

Potential Applications

  • Enzyme Inhibition : Research indicates that this compound could serve as a potent inhibitor for certain enzymes, which may be beneficial in treating diseases where these enzymes play a critical role.
  • Therapeutic Effects : Investigations into its anti-inflammatory and analgesic properties suggest that it could be developed into a therapeutic agent for pain management and inflammatory conditions .
  • Research Applications : It serves as a valuable building block in the synthesis of more complex molecules, making it significant in chemical research.

Study 1: Enzyme Inhibition Profile

A study conducted on the enzyme inhibition profile of this compound demonstrated its ability to inhibit specific proteases associated with viral infections. The compound showed promising results against Hepatitis C virus (HCV) proteases, indicating its potential as an antiviral agent .

Study 2: Analgesic Properties

In another study focusing on the analgesic properties of the compound, preclinical trials revealed that it effectively reduced pain responses in animal models. The results suggested a mechanism involving modulation of pain pathways, potentially offering a new approach to pain management .

Study 3: Anti-inflammatory Effects

Research investigating the anti-inflammatory effects found that this compound significantly decreased inflammatory markers in vitro and in vivo. This suggests its utility in treating inflammatory diseases .

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific proteases related to HCV
Analgesic PropertiesReduces pain responses in animal models
Anti-inflammatoryDecreases inflammatory markers in vitro and in vivo

Properties

Molecular Formula

C21H31N3O3

Molecular Weight

373.5 g/mol

IUPAC Name

benzyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]-N-cyclopropylcarbamate

InChI

InChI=1S/C21H31N3O3/c1-15(2)19(22)20(25)23-12-6-9-18(23)13-24(17-10-11-17)21(26)27-14-16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,6,9-14,22H2,1-2H3

InChI Key

SDSZNAXTTFNFFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1CN(C2CC2)C(=O)OCC3=CC=CC=C3)N

Origin of Product

United States

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